Potassium hexachloroiridate(III)

Description

Contextualization of the Hexachloroiridate(III) Anion within Contemporary Iridium Coordination Chemistry

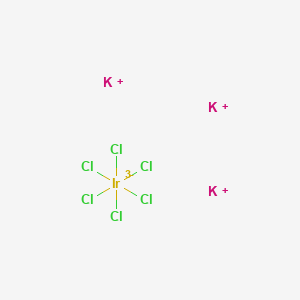

The hexachloroiridate(III) anion, [IrCl₆]³⁻, represents a classical and fundamental example of an iridium(III) coordination complex. It consists of a central iridium(III) ion octahedrally coordinated to six chloride ligands. While contemporary research in iridium chemistry is often dominated by complexes with sophisticated cyclometalating, pincer, and N-heterocyclic carbene ligands designed for specific catalytic or photophysical applications, the simple hexachloroiridate(III) anion remains highly relevant. acs.orgacs.orgacs.orgacs.org

Salts of hexachloroiridate(III), such as potassium hexachloroiridate(III) (K₃IrCl₆), and the related hydrated iridium trichloride (B1173362) (IrCl₃·xH₂O), are crucial starting materials in iridium chemistry. wikipedia.orgmdpi.com Many of the more complex organoiridium and cyclometalated Ir(III) compounds are synthesized from these basic precursors. wikipedia.orgmdpi.com For instance, the preparation of iridium dimers often begins with the reaction of IrCl₃·xH₂O with the desired ligand. mdpi.com Furthermore, the [IrCl₆]³⁻ complex serves as a valuable benchmark for spectroscopic and theoretical studies, providing a fundamental system for understanding the electronic structure and properties of the Ir(III) center before the introduction of more complex ligand effects. acs.orgrsc.org

Historical Trajectories and Milestones in Iridium(III) Complex Research

The journey of iridium chemistry began in 1803 when English chemist Smithson Tennant discovered the element in the acid-insoluble residue of platinum ore. briandcolwell.comwikipedia.org He named it iridium in 1804 due to the vibrant colors of its salts in solution, a direct observation of its coordination compounds. rsc.orgbriandcolwell.com

A significant portion of early research focused on understanding the fundamental properties and reactions of this rare element. A major breakthrough in the broader field of organometallic chemistry, which heavily influenced subsequent iridium research, was the synthesis of Vaska's compound, [IrCl(CO)(PPh₃)₂], in 1961. illinois.edu Although an Ir(I) complex, it was synthesized from an Ir(III) precursor and its discovery opened up the vast area of oxidative addition reactions, a fundamental process in catalysis. illinois.eduwikipedia.org

In recent decades, research has shifted towards the development of sophisticated Ir(III) complexes for high-technology applications. A pivotal milestone was the synthesis of the first cyclometalated iridium complexes, which exhibit remarkable photophysical properties like high quantum yields and tunable emission colors. acs.org This has led to their widespread use as phosphorescent emitters in OLEDs. acs.orgacs.org Concurrently, organoiridium(III) "half-sandwich" complexes have been developed, showing significant potential as anticancer agents and catalysts. nih.govmdpi.com

| Milestone | Year | Significance |

| Discovery of Iridium | 1803 | Smithson Tennant discovered iridium, noting the diverse colors of its compounds. rsc.orgbriandcolwell.com |

| First Melting of Iridium | 1813 | John George Children melted a sample of iridium using a powerful galvanic battery. briandcolwell.com |

| International Prototype Metre | 1889 | An alloy of 90% platinum and 10% iridium was used to construct the standard metre bar, showcasing the metal's stability. rsc.orgbriandcolwell.com |

| Vaska's Compound | 1961 | Lauri Vaska synthesized [IrCl(CO)(PPh₃)₂], a key Ir(I) complex, from an Ir(III) salt, demonstrating oxidative addition. illinois.edu |

| Cyclometalated Ir(III) Complexes | Late 20th Century | Development of highly luminescent cyclometalated Ir(III) complexes, paving the way for their use in OLEDs and bioimaging. nih.govacs.org |

Theoretical Frameworks Governing the Electronic Structure and Bonding in Hexachloroiridate(III)

The electronic structure and bonding in the hexachloroiridate(III) anion, [IrCl₆]³⁻, can be effectively described using Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. wikipedia.org Iridium(III) is a third-row transition metal ion with a d⁶ electronic configuration.

Ligand Field Theory (LFT): LFT, an extension of crystal field theory and molecular orbital theory, describes the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.org In an octahedral complex like [IrCl₆]³⁻, the six chloride ligands cause the five degenerate d-orbitals of the free Ir³⁺ ion to split into two distinct energy levels: a lower-energy, triply degenerate set called t₂g (dxy, dxz, dyz) and a higher-energy, doubly degenerate set called e₉ (dₓ²₋ᵧ², dz²). The energy separation between these levels is denoted as Δₒ (the octahedral ligand field splitting parameter).

For a 5d element like iridium, Δₒ is inherently large. This large splitting, combined with the relatively weak-field nature of the chloride ligands, still results in a low-spin electronic configuration. The six d-electrons of Ir(III) occupy the lower-energy t₂g orbitals, resulting in a diamagnetic (t₂g)⁶(e₉)⁰ configuration. This fully filled t₂g subshell contributes to the thermodynamic stability and kinetic inertness of the complex.

Molecular Orbital (MO) Theory: A more complete picture of the bonding is provided by MO theory. In [IrCl₆]³⁻, the iridium 5d, 6s, and 6p orbitals combine with the valence p-orbitals of the six chloride ligands to form molecular orbitals. This results in the formation of bonding, non-bonding, and anti-bonding MOs.

The six bonding MOs are primarily ligand-based in character and are filled with electrons from the chloride ligands, forming the Ir-Cl σ bonds. The t₂g set of orbitals on the iridium atom are of the correct symmetry to interact with the pπ orbitals of the chloride ligands, forming π-bonding and π-antibonding MOs. However, these interactions are weaker than the σ-bonding. The resulting molecular t₂g orbitals are largely metal-based and are filled by the six d-electrons of iridium. These filled t₂g orbitals represent the Highest Occupied Molecular Orbital (HOMO) of the complex. researchgate.net The e₉ orbitals of iridium combine with ligand orbitals to form σ anti-bonding molecular orbitals. These empty e₉* orbitals constitute the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The large energy gap between the filled t₂g (HOMO) and the empty e₉* (LUMO) accounts for the stability of the complex and the fact that it is colorless or very pale, as any d-d electronic transitions would require high energy. nih.gov

| Property | Description |

| Central Ion | Iridium(III), Ir³⁺ |

| Electronic Configuration | [Xe] 4f¹⁴ 5d⁶ |

| Coordination Geometry | Octahedral |

| Ligand Field Splitting | Large (Δₒ), characteristic of 5d metals. |

| Spin State | Low-spin |

| d-orbital Occupancy | (t₂g)⁶(e₉)⁰ |

| Magnetic Property | Diamagnetic |

| HOMO | Primarily metal-based, filled t₂g orbitals. researchgate.net |

| LUMO | Primarily metal-based, empty e₉* anti-bonding orbitals. nih.govresearchgate.net |

Properties

Molecular Formula |

Cl6IrK3 |

|---|---|

Molecular Weight |

522.2 g/mol |

IUPAC Name |

tripotassium;hexachloroiridium(3-) |

InChI |

InChI=1S/6ClH.Ir.3K/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |

InChI Key |

NZKWZUOYGAKOQC-UHFFFAOYSA-H |

Canonical SMILES |

Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Potassium Hexachloroiridate Iii

Precursor-Based Preparation Routes

The synthesis of potassium hexachloroiridate(III) can be achieved through various precursor-based methods. These routes primarily involve the reduction of iridium(IV) species or the direct use of iridium(III) chloride hydrates.

Optimized Reduction Protocols from Hexachloroiridate(IV) Species

A prevalent method for synthesizing potassium hexachloroiridate(III) involves the reduction of potassium hexachloroiridate(IV) (K₂[IrCl₆]). This process is typically carried out in an acidic aqueous medium. The choice of reducing agent and reaction conditions is critical to ensure high yield and purity.

Common reducing agents include hydrogen peroxide and hydrazine (B178648) dihydrochloride. When using hydrazine dihydrochloride, it is crucial to avoid an excess of the reducing agent to prevent the formation of unwanted hydrazine complexes and the reduction of the iridium species to metallic platinum. The reaction temperature is generally maintained between 50-65°C. The progress of the reaction can be monitored by the color change of the solution from yellow (due to K₂[IrCl₆]) to a deep red, indicating the formation of the tetrachloroplatinate(II) intermediate in related syntheses. ic.ac.uk

| Parameter | Value |

| Starting Material | Potassium Hexachloroiridate(IV) |

| Reducing Agent | Hydrazine Dihydrochloride |

| Temperature | 50-65°C |

| Key Consideration | Avoid excess reducing agent |

Direct Synthesis and Yield Optimization from Iridium(III) Chloride Hydrates

Potassium hexachloroiridate(III) can also be synthesized directly from iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O). americanelements.comthermofisher.comchemicalbook.com This method involves the reaction of the iridium(III) precursor with potassium chloride in a suitable solvent. Optimizing the yield in this direct synthesis route requires careful control of stoichiometry and reaction conditions to drive the complexation to completion.

Controlled Reaction Environments and Advanced Techniques

Advancements in synthetic chemistry have introduced controlled reaction environments and techniques to improve the synthesis of iridium compounds, which can have implications for the preparation of potassium hexachloroiridate(III) and its derivatives.

Microwave-Assisted Hydrothermal Synthesis for Iridium Oxohydroxides via Ir(III) Intermediates

Microwave-assisted hydrothermal synthesis has emerged as a rapid and efficient method for producing iridium oxohydroxides. scispace.comnih.govresearchgate.net This technique can proceed through Ir(III) intermediates, highlighting its relevance to the chemistry of potassium hexachloroiridate(III). The process involves heating a precursor solution containing an iridium salt in a sealed vessel using microwave irradiation. This method allows for precise temperature and pressure control, leading to the formation of highly stable and active materials. scispace.comnih.gov For instance, iridium oxohydroxides synthesized via this route have shown exceptional stability and activity for the oxygen evolution reaction in acidic media. scispace.comnih.govresearchgate.net The synthesis parameters, such as the initial potassium hydroxide (B78521) to iridium ratio, have a significant impact on the yield of the final product. scispace.com

Critical Parameters of Acidic Media and Redox Reagent Control for Purity

The purity of potassium hexachloroiridate(III) is highly dependent on the careful control of the acidic media and the concentration of redox reagents. The synthesis is typically performed in acidic conditions to stabilize the hexachloroiridate(III) complex. The choice and concentration of the acid, as well as the precise addition of the reducing or oxidizing agent, are critical to prevent the formation of mixed-oxidation-state species or other impurities.

Purity Assessment and Oxidation State Verification in Synthetic Procedures

Ensuring the purity and verifying the +3 oxidation state of iridium in the final product are crucial steps in the synthesis of potassium hexachloroiridate(III).

A common and effective technique for this purpose is UV-Visible spectroscopy. The [IrCl₆]³⁻ complex exhibits characteristic absorption peaks that confirm its presence and oxidation state. The purity of the compound can be further ascertained by ensuring the absence of peaks corresponding to [IrCl₆]²⁻, which would indicate the presence of an iridium(IV) impurity.

Gravimetric analysis, after reduction with a metal like magnesium, can be used to determine the iridium content, providing a quantitative measure of purity. sigmaaldrich.com X-ray diffraction can be employed to confirm the crystalline structure of the product. Additionally, electrochemical methods such as cyclic voltammetry can be used to study the redox properties of the synthesized complex and confirm the Ir(III) oxidation state. rsc.org

| Analytical Technique | Purpose |

| UV-Visible Spectroscopy | Verification of Ir(III) oxidation state and detection of Ir(IV) impurities |

| Gravimetric Analysis | Quantitative determination of iridium content |

| X-ray Diffraction | Confirmation of crystalline structure |

| Cyclic Voltammetry | Study of redox properties and confirmation of oxidation state |

Spectroscopic Methodologies for Definitive Oxidation State Confirmation

The definitive confirmation of the +3 oxidation state in potassium hexachloroiridate(III) is crucial to ensure the compound's purity and predict its chemical behavior. Due to iridium's ability to exist in multiple oxidation states, often leading to mixed-valence species, several spectroscopic techniques are employed for unambiguous characterization. wikipedia.orgnih.gov X-ray Absorption Spectroscopy (XAS) is a premier technique for this purpose, providing direct insight into the electronic structure of the iridium centers. rsc.orgresearchgate.net

Specifically, the X-ray Absorption Near Edge Structure (XANES) region of the XAS spectrum is highly sensitive to the oxidation state of the absorbing atom. rsc.orgrsc.org The energy of the absorption edge, particularly the Ir LIII-edge, shifts to higher energies as the oxidation state of iridium increases. By comparing the XANES spectrum of a synthesized sample of K₃IrCl₆ to those of well-characterized iridium standards with known oxidation states (e.g., Ir(0) metal, IrCl₃ for Ir(III), and IrO₂ for Ir(IV)), the average oxidation state of the iridium in the sample can be precisely determined. rsc.org For instance, studies on various iridium compounds have demonstrated a clear correlation between the Ir LIII-edge position and the formal oxidation state, allowing for the identification of species from Ir(III) to higher states like Ir(IV) and Ir(V). rsc.orgacs.orgresearchgate.net

Below is a data table summarizing key spectroscopic techniques and their application in confirming the Ir(III) oxidation state.

| Spectroscopic Technique | Principle | Application to K₃IrCl₆ | Expected Result for Ir(III) |

| X-ray Absorption Near Edge Structure (XANES) | Measures the absorption of X-rays as a function of energy around an absorption edge of a specific element. The edge energy is sensitive to the element's oxidation state. researchgate.net | Comparison of the Ir LIII-edge energy of the sample with Ir(III) and Ir(IV) standards. rsc.org | The absorption edge energy will align with that of the Ir(III) standard and be significantly lower than that of an Ir(IV) standard (e.g., K₂IrCl₆). |

| Extended X-ray Absorption Fine Structure (EXAFS) | Analyzes the oscillations in the X-ray absorption coefficient beyond the absorption edge to determine the local atomic structure (bond distances, coordination number). acs.org | Determination of the Ir-Cl bond lengths and the coordination number of the iridium center. | The data will be consistent with an octahedral [IrCl₆]³⁻ complex with six equivalent Ir-Cl bonds. A change in oxidation state would alter the Ir-Cl bond distance. |

| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from a material by X-ray irradiation. The binding energy of core-level electrons is sensitive to the element's oxidation state. rsc.org | Analysis of the Ir 4f core-level spectrum. | The Ir 4f binding energy will correspond to established values for Ir(III) compounds, distinct from the higher binding energies characteristic of Ir(IV) or Ir(V). |

| UV-Visible Spectroscopy | Measures the absorption of ultraviolet and visible light due to electronic transitions. The position and intensity of absorption bands are characteristic of the d-electron configuration and ligand field. nih.gov | Recording the absorption spectrum of an aqueous solution of the complex. | The spectrum will show characteristic absorption bands for a d⁶ low-spin Ir(III) complex in an octahedral chloride ligand field, differing from the spectrum of the d⁵ Ir(IV) analogue. |

Strategies for Resolution and Prevention of Mixed Oxidation State Formation

The synthesis of pure potassium hexachloroiridate(III) is often complicated by the formation of the thermodynamically stable and less soluble potassium hexachloroiridate(IV) (K₂IrCl₆), leading to mixed-valence products. wikipedia.org Preventing the formation of and resolving these mixed oxidation state mixtures are key challenges in preparing high-purity K₃IrCl₆.

Prevention Strategies:

The primary strategy to prevent the formation of Ir(IV) is to maintain a strongly reducing environment throughout the synthesis and purification process. This involves careful selection of reagents and reaction conditions.

Choice of Reducing Agent: A common method for preparing K₃IrCl₆ involves the reduction of a commercially available Ir(IV) salt, such as ammonium (B1175870) hexachloroiridate((NH₄)₂IrCl₆) or iridium(IV) chloride (IrCl₄). The choice of reducing agent is critical. Mild reducing agents are preferred to avoid over-reduction to lower iridium oxidation states. Common choices include sulfites (e.g., potassium sulfite, K₂SO₃) or oxalates. The reaction must be carefully monitored to ensure complete reduction to Ir(III) without subsequent re-oxidation.

Control of Atmosphere: Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial. The presence of atmospheric oxygen can readily oxidize the desired Ir(III) product to the more stable Ir(IV) species, especially in solution.

pH and Temperature Control: The redox potential of the Ir(IV)/Ir(III) couple can be pH-dependent. Maintaining the appropriate pH of the reaction mixture can favor the Ir(III) state and improve the efficiency of the reduction. Similarly, temperature control is important, as higher temperatures can sometimes promote side reactions or decomposition.

Resolution Strategies:

If a mixture of Ir(III) and Ir(IV) salts is formed, separation can be achieved by exploiting their different properties.

Fractional Crystallization: Potassium hexachloroiridate(IV) is significantly less soluble in water than potassium hexachloroiridate(III). This difference in solubility allows for separation by fractional crystallization. The mixed salt solution can be concentrated, causing the less soluble K₂IrCl₆ to precipitate first, which can then be removed by filtration. The remaining solution, enriched in K₃IrCl₆, can then be further processed to crystallize the pure Ir(III) salt.

Chemical Reduction of the Mixture: An alternative to physical separation is to treat the entire mixture with a controlled amount of a reducing agent. This can convert the contaminating Ir(IV) species into the desired Ir(III) form. The challenge with this method is to add the precise stoichiometric amount of reductant to avoid over-reduction of the entire sample.

The following table summarizes these strategies:

| Strategy | Type | Principle | Implementation Details |

| Use of Controlled Reducing Agents | Prevention | Chemical reduction of an Ir(IV) precursor to Ir(III) without over-reduction. | Employing mild reductants like sulfites or oxalates in stoichiometric amounts. |

| Inert Atmosphere Synthesis | Prevention | Avoidance of aerial oxidation of the sensitive Ir(III) species. | Conducting the reaction and product isolation under a nitrogen or argon blanket. |

| Fractional Crystallization | Resolution | Exploiting the lower solubility of K₂IrCl₆ compared to K₃IrCl₆ in aqueous solutions. | Carefully concentrating the solution to precipitate K₂IrCl₆, followed by filtration. |

| Post-Synthesis Reduction | Resolution | Converting residual Ir(IV) contaminant in the final product to Ir(III). | Treating the impure solid or its solution with a calculated amount of a suitable reducing agent. |

By employing a combination of these preventative and resolution techniques, it is possible to synthesize potassium hexachloroiridate(III) with a high degree of purity, free from contaminating mixed oxidation states.

Fundamental Coordination Chemistry and Reactivity of the Hexachloroiridate Iii Anion

Solution State Stability and Speciation Dynamics

The behavior of the [IrCl₆]³⁻ anion in solution is dictated by its stability towards hydrolysis and its potential to form more complex species.

The hydrolytic stability of [IrCl₆]³⁻ is highly dependent on the pH of the solution. As established, the first step of hydrolysis is the slow formation of [IrCl₅(H₂O)]²⁻. This process can continue with the sequential replacement of further chloride ligands by water molecules, especially in dilute solutions or upon prolonged standing. In acidic solutions, the complex shows greater stability, but as the pH increases, hydrolysis is favored. At pH values above 6, rapid hydroxylation can occur, where the coordinated water molecule in the aquo complex deprotonates to form a hydroxo complex, [IrCl₅(OH)]³⁻. This process can lead to degradation of the original hexachloro complex.

For many metal-aqua ions, hydrolysis can lead to the formation of hydroxo-bridged dimers, oligomers, or larger condensed polynuclear species. However, for the hexachloroiridate(III) system, the dominant solution-state dynamic is the slow, sequential ligand exchange of chloride for water. The formation of significant quantities of oligomeric or condensed iridium(III) species originating from [IrCl₆]³⁻ in aqueous solution is not a well-documented pathway under typical conditions. The kinetic inertness of the Ir(III) center and the stability of the mononuclear chloro and aquo-chloro species hinder the condensation reactions that are more common for more labile metal ions.

Interaction with Diverse Inorganic and Organic Chemical Species

The hexachloroiridate(III) anion can participate in reactions, particularly electron transfer processes, with a variety of chemical species. Although kinetically inert to substitution, its redox potential allows it to react with both oxidizing and reducing agents.

Research has shown that [IrCl₆]³⁻ can be oxidized by powerful oxidizing agents like hydroxyl radicals (OH•). rsc.org Pulse radiolysis studies identified two rate processes for this oxidation. The faster process involves both inner-sphere and outer-sphere electron transfer pathways and is independent of pH, while a slower, pH-dependent pathway also exists. rsc.org

The Ir(III)/Ir(IV) redox couple is also central to its interaction with other species. For instance, the reaction between the Ir(IV) complex, [IrCl₆]²⁻, and methanesulfinate (B1228633) (CH₃SO₂⁻) results in the formation of both [IrCl₆]³⁻ and [IrCl₅(H₂O)]²⁻, demonstrating the interconnectedness of redox and substitution chemistry in this system. acs.org The kinetics of this reaction are inhibited by the presence of the Ir(III) product, [IrCl₆]³⁻, indicating a reversible initial electron transfer step. acs.org

| Reactant | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Hydroxyl Radical (OH•) | Oxidation | Oxidizes [IrCl₆]³⁻ to [IrCl₆]²⁻ via fast, pH-independent (k = 1.3 x 10¹⁰ M⁻¹s⁻¹) and slow, pH-dependent pathways. | rsc.org |

| Methanesulfinate (CH₃SO₂⁻) | Redox System Component | [IrCl₆]³⁻ is a product of the oxidation of methanesulfinate by [IrCl₆]²⁻ and acts as a kinetic inhibitor, pointing to a reversible electron transfer mechanism. | acs.org |

Mechanistic Studies of Electron Transfer with Transition Metal Complexes (e.g., Chromium(V))

The electron transfer reactions of the hexachloroiridate(III) anion are predominantly characterized by an outer-sphere mechanism. wikipedia.orglibretexts.org In this type of reaction, the electron transfer occurs between two separate coordination complexes that remain intact, without the formation of a direct chemical bridge between them. wikipedia.orglibretexts.org The rate of these reactions is governed by several factors, including the thermodynamic driving force and the reorganizational energy required for the oxidant and reductant to alter their geometries upon electron transfer. wikipedia.org

While direct mechanistic studies on the electron transfer between hexachloroiridate(III) and chromium(V) are not extensively detailed in the literature, the principles of outer-sphere reactions provide a framework for understanding this process. The reaction would involve the transfer of an electron from the Ir(III) center to the Cr(V) center, resulting in the formation of hexachloroiridate(IV), [IrCl₆]²⁻, and a Cr(IV) species. The kinetics of such a reaction would be influenced by the difference in the redox potentials of the Ir(IV)/Ir(III) and Cr(V)/Cr(IV) couples.

Studies on the oxidation of hexachloroiridate(III) by other species, such as the hydroxyl radical (•OH), have provided evidence for both inner-sphere and outer-sphere electron transfer pathways, highlighting the complex's versatile redox behavior. The rate constant for the outer-sphere electron transfer is typically very fast, reflecting the relatively small structural changes required upon oxidation of the iridium center. tamu.edu For self-exchange reactions, such as between [IrCl₆]³⁻ and [IrCl₆]²⁻, the rate constant is known to be very high, further indicating the facility of outer-sphere electron transfer for this system. tamu.edusydney.edu.au

Table 1: Comparison of Self-Exchange Electron Transfer Rate Constants

| Redox Couple | Rate Constant (M⁻¹s⁻¹) | Mechanism |

| [Fe(H₂O)₆]²⁺ / [Fe(H₂O)₆]³⁺ | Relatively Fast | Outer-Sphere |

| [Co(NH₃)₆]²⁺ / [Co(NH₃)₆]³⁺ | Slow | Outer-Sphere |

| [IrCl₆]³⁻ / [IrCl₆]²⁻ | > 10⁶ | Outer-Sphere |

This table presents a comparative view of self-exchange electron transfer rates for different transition metal complexes, illustrating the rapid nature of the process for the hexachloroiridate system. The data is based on established principles of electron transfer reactions. sydney.edu.au

Surface Interactions and Redox Reactions with Noble Metal Nanoparticles

The interaction of the hexachloroiridate(III) anion with the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), is of significant interest for applications in catalysis and materials science. While direct studies on the adsorption and redox reactions of [IrCl₆]³⁻ on these surfaces are not extensively documented, the behavior can be inferred from the principles of nanoparticle surface chemistry and the known reactivity of related halide complexes.

The surface of noble metal nanoparticles can act as a platform for both the adsorption and redox transformation of coordinated species. For the hexachloroiridate(III) anion, interaction with a gold or silver nanoparticle surface would likely involve the coordination of the chloride ligands to the metal surface atoms. This interaction can lead to the stabilization of the nanoparticles. nih.gov

Redox reactions at the nanoparticle interface are also plausible. The nanoparticle itself can act as a reducing or oxidizing agent, or it can facilitate electron transfer between the adsorbed complex and other species in solution. For instance, the reduction of Au(III) ions by the alkyne group of an iridium(III) complex has been utilized in the one-step synthesis of functionalized gold nanoparticles. vaia.com While this involves a different iridium complex, it demonstrates the potential for redox chemistry at the nanoparticle surface. The interaction of iridium complexes with gold and silver nanoparticles has also been shown to lead to the quenching of the complex's luminescence, a phenomenon that is dependent on the distance between the luminophore and the nanoparticle surface. nih.govrsc.org

Table 2: Potential Interactions of [IrCl₆]³⁻ with Noble Metal Nanoparticles

| Nanoparticle | Potential Interaction | Potential Outcome |

| Gold (Au) | Adsorption via chloride ligands | Surface stabilization, potential for electron transfer |

| Silver (Ag) | Adsorption via chloride ligands | Surface stabilization, potential for redox reactions |

This table outlines the expected interactions of the hexachloroiridate(III) anion with gold and silver nanoparticles based on general principles of surface chemistry and the behavior of similar halide-containing complexes.

Supramolecular Assembly and Complex Architectures

The hexachloroiridate(III) anion, and more commonly its derivative iridium(III) chloride hydrate (B1144303), serve as key starting materials in the construction of intricate supramolecular structures. researchgate.netnih.gov The directional bonding afforded by the iridium(III) center allows for the programmed self-assembly of complex architectures such as macrocycles and catenanes. nih.govrsc.org

Coordination-Driven Synthesis of Iridium(III)-Derived Macrocycles and Catenanes

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of discrete, well-defined supramolecular structures. In this approach, metal-containing acceptor units are combined with multitopic organic donor ligands to form thermodynamically stable products with specific geometries. While potassium hexachloroiridate(III) itself is not typically used directly in the final self-assembly step, it is a crucial precursor for creating the iridium(III)-based acceptor units. researchgate.netnih.gov

A common route involves the conversion of K₃[IrCl₆] or, more frequently, IrCl₃·nH₂O to a more reactive iridium(III) precursor, such as a cyclometalated iridium(III) dimer. nih.gov These dimers are then reacted with carefully designed ditopic or polytopic organic ligands, such as those containing pyridine (B92270) or other nitrogen-based donor groups, to yield a variety of supramolecular architectures. nih.govrsc.orgnih.gov The final topology of the assembled structure, be it a simple macrocycle, a nih.govcatenane (two interlocked rings), or even more complex structures like Borromean rings, is dictated by the geometry of the metal acceptor and the length and flexibility of the organic linker. rsc.org

For example, the self-assembly of dinuclear iridium acceptors with linear dipyridyl donors can lead to the formation of rectangular macrocycles or, under different conditions, interlocked catenanes. nih.govrsc.org The judicious choice of solvents and concentrations can also influence the outcome of the self-assembly process, allowing for the selective synthesis of different topological isomers. nih.gov

Table 3: Examples of Iridium(III)-Derived Supramolecular Architectures

| Precursor Type | Ligand Type | Resulting Architecture |

| Dinuclear Iridium(III) Acceptor | Dipyridyl Donor | Rectangular Macrocycle |

| Dinuclear Iridium(III) Acceptor | Dipyridyl Donor | nih.govCatenane |

| Mononuclear Iridium(III) Complex | Pre-organized Diamine Ligand | Cyclometalated Macrocycle |

This table provides examples of the types of supramolecular structures that can be synthesized using iridium(III) precursors, which are often derived from potassium hexachloroiridate(III) or iridium(III) chloride hydrate. The final architecture is a result of the interplay between the metal-based building block and the organic linker. nih.govrsc.orgnih.gov

Redox Chemistry and Electron Transfer Mechanisms Involving Potassium Hexachloroiridate Iii

Electrochemical Characterization of the Ir(III)/Ir(IV) Couple

The electrochemical behavior of the hexachloroiridate(III) and hexachloroiridate(IV) ions is central to its utility in redox chemistry. The Ir(III)/Ir(IV) couple exhibits well-defined and reversible electron transfer properties, which have been extensively studied using various electrochemical techniques.

Cyclic Voltammetry for Reversibility and Electron Transfer Rate Constant Determination

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of a substance. wikipedia.orggamry.com When applied to potassium hexachloroiridate(III), CV reveals the reversibility of the Ir(III)/Ir(IV) redox couple. researchgate.netresearchgate.net A typical cyclic voltammogram for the [IrCl₆]³⁻/[IrCl₆]²⁻ system shows distinct oxidation and reduction peaks, indicating the transfer of an electron. The small separation between the peak potentials (approximately 70 mV) is a key indicator of a reversible reaction. researchgate.net This reversibility signifies that the electron transfer process is fast and that the oxidized and reduced forms of the complex are stable on the timescale of the CV experiment. wikipedia.orgjcsp.org.pk

The rate of electron transfer is a crucial parameter in understanding redox reactions. For the Ir(III)/Ir(IV) couple, the electron transfer is generally considered to be rapid. wikipedia.org The kinetics of this process can be quantified by the standard heterogeneous rate constant (k⁰). While specific values can vary depending on the electrode material and experimental conditions, the reversible nature observed in CV suggests a high rate constant. This is in contrast to quasi-reversible or irreversible systems where the electron transfer is slower. researchgate.net

Comparative Electrochemical Studies with Alternative Redox Probes (e.g., Hexacyanoferrate(II/III))

The hexacyanoferrate(II)/hexacyanoferrate(III) (often referred to as ferrocyanide/ferricyanide) couple is a commonly used redox probe in electrochemistry. researchgate.netresearchgate.netmelscience.com However, it is known to have limitations, including the tendency to poison electrode surfaces, which can lead to unreliable results. researchgate.netresearchgate.net In comparative studies, the hexachloroiridate(III)/hexachloroiridate(IV) couple has emerged as a superior alternative in certain applications. researchgate.net

Voltammetric studies demonstrate that the hexachloroiridate couple maintains its reversibility on various electrode materials, including platinum and nickel, with a clear limiting current density plateau. researchgate.net In contrast, the ferricyanide/ferrocyanide couple can exhibit quasi-reversible electron transfer due to the formation of films on the electrode surface. researchgate.net This makes the hexachloroiridate system more reliable for studying electron transfer mechanisms without the complication of electrode fouling. researchgate.net

| Property | Potassium Hexachloroiridate(III)/(IV) | Potassium Hexacyanoferrate(II)/(III) |

| Reversibility | Highly reversible researchgate.netresearchgate.net | Can be quasi-reversible due to electrode filming researchgate.net |

| Electrode Poisoning | Less prone to poisoning electrodes researchgate.net | Known to irreversibly poison electrodes researchgate.netresearchgate.net |

| Stability | Good chemical stability nih.govresearchgate.net | Can be less stable under certain conditions researchgate.net |

Analysis of Diffusional Processes and Electrode Surface Interactions in Electrochemical Systems

The movement of electroactive species to and from the electrode surface is governed by diffusion. The diffusion coefficients of the hexachloroiridate(III) and hexachloroiridate(IV) ions have been determined experimentally. For instance, in one study, the diffusion coefficient for hexachloroiridate(III) was found to be 6.10 x 10⁻¹⁰ m²/s, and for hexachloroiridate(IV), it was 8.38 x 10⁻¹⁰ m²/s. researchgate.net These values are essential for the quantitative analysis of electrochemical data, as described by the Randles-Sevcik equation, which relates the peak current in a cyclic voltammogram to the diffusion coefficient and other parameters. wikipedia.orgjcsp.org.pk

The interaction between the hexachloroiridate species and the electrode surface is a critical aspect of its electrochemical behavior. Unlike the hexacyanoferrate couple, the hexachloroiridate system shows minimal poisoning of the electrode surface, even during extended experiments. researchgate.net This lack of strong surface interaction contributes to the system's electrochemical reversibility and the reliability of measurements. The electron transfer is considered an outer-sphere process, meaning the complex does not need to directly adsorb onto the electrode for the electron exchange to occur. jcsp.org.pk

Role as a Versatile Redox Mediator and Electron Acceptor/Donor

The well-behaved redox properties of potassium hexachloroiridate(III) make it a versatile tool in various chemical and electrochemical applications. It can act as both an electron acceptor (oxidizing agent) and an electron donor (reducing agent), facilitating a wide range of reactions.

Applications in Stability Enhancement of Galvanic Redox Potentiometry

Galvanic redox potentiometry (GRP) is an emerging technique for in vivo neurochemical sensing. nih.govresearchgate.net The stability of the open-circuit voltage (Eoc) is crucial for the accuracy and reliability of these sensors. Recent research has shown that the stability of GRP sensors can be significantly enhanced by using the hexachloroiridate(IV)/hexachloroiridate(III) redox couple in the counterpart pole of the sensor. nih.govresearchgate.net

Compared to other redox species like dissolved oxygen, potassium ferricyanide, and hexaammineruthenium(III) chloride, potassium hexachloroiridate(IV) demonstrates superior chemical stability, leading to a more stable Eoc output. nih.govresearchgate.net Theoretical and experimental studies have shown that an optimal concentration ratio of 1:1 for the oxidized ([IrCl₆]²⁻) and reduced ([IrCl₆]³⁻) forms of the hexachloroiridate couple minimizes the drift in the open-circuit voltage. nih.govresearchgate.net This results in excellent Eoc stability, with a drift of only 3.8 mV over a 2200-second period in vivo, and minimal variation between different electrodes. nih.gov

Investigations of Electron Transfer in Specific Chemical Transformations

The ability of the hexachloroiridate couple to reversibly accept and donate electrons makes it a valuable tool for studying electron transfer mechanisms in various chemical reactions. chemimpex.com It can be used as a catalyst or a mediator in both oxidation and reduction processes. For example, potassium hexachloroiridate(III) can be oxidized to the Ir(IV) state, and this process can be coupled with the reduction of another chemical species.

Pulse radiolysis studies have been used to investigate the reaction of the azide (B81097) radical (N₃) with hexachloroiridate(III). In this reaction, hexachloroiridate(III) is oxidized to hexachloroiridate(IV) with a high rate constant, demonstrating its efficiency as an electron donor in this specific transformation. researchgate.net Furthermore, photochemical studies have shown that the irradiation of hexachloroiridate(III) solutions can lead to electron transfer reactions, resulting in the formation of iridium(II) transient species without structural changes to the complex. researchgate.net These investigations highlight the role of the hexachloroiridate system in facilitating and elucidating the fundamental steps of complex chemical reactions.

Mechanistic Insights into Oxidation-Reduction Pathways

The oxidation of potassium hexachloroiridate(III) to potassium hexachloroiridate(IV) is a seemingly simple one-electron transfer process. However, the mechanism can be complex, often involving the formation of intermediate species and being sensitive to the nature of the oxidant and the reaction conditions.

Stoichiometric Analyses and Rate Law Determination of Redox Reactions

In the oxidation of hexa-aquamolybdenum(III) by hexachloroiridate(IV), the final product is the aquamolybdenum(V) dimer, Mo₂O₄²⁺. The reaction proceeds via a rate-determining first stage involving the formation of Mo(IV) and Ir(III). researchgate.net The stoichiometry of this initial step is a simple 1:1 electron transfer.

Similarly, kinetic studies on the oxidation of other substrates by [IrCl₆]²⁻ provide valuable information on the rate-determining steps and the species involved. For instance, the oxidation of tellurium(IV) by hexachloroiridate(IV) exhibits first-order dependence on the concentration of [IrCl₆]²⁻ and a fractional-first-order dependence on the tellurium(IV) concentration, indicating a complex reaction mechanism likely involving pre-equilibrium steps.

The oxidation of [IrCl₆]³⁻ by powerful oxidizing agents such as hydroxyl radicals (•OH) has been investigated using techniques like pulse radiolysis. These studies reveal the complexity of the oxidation pathway. The reaction between •OH and [IrCl₆]³⁻ in the pH range of 3.0–4.5 displays two distinct rate processes. The faster process is pH-independent, while the slower process shows a first-order dependence on the hydrogen ion concentration. This suggests the presence of at least two parallel pathways for the oxidation of the iridium(III) complex.

A generalized rate law for many redox reactions can be expressed as:

Rate = k[Reactant A]ᵐ[Reactant B]ⁿ

where k is the rate constant, and m and n are the orders of the reaction with respect to reactants A and B. photophysics.com These orders are determined experimentally by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. khanacademy.orgyoutube.com

Table 1: Rate Law Determination from Initial Rates Data (Hypothetical Example)

| Experiment | Initial [K₃IrCl₆] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

| 1 | 0.010 | 0.010 | 2.0 x 10⁻⁵ |

| 2 | 0.020 | 0.010 | 4.0 x 10⁻⁵ |

| 3 | 0.010 | 0.020 | 8.0 x 10⁻⁵ |

This interactive table demonstrates how changing reactant concentrations affects the initial reaction rate, allowing for the determination of the reaction order for each reactant.

Identification and Characterization of Transient Intermediates in Redox Cycles

The fleeting existence of transient intermediates is a hallmark of many redox reactions involving transition metal complexes. The identification and characterization of these species are crucial for elucidating the detailed reaction mechanism. A variety of sophisticated techniques, including transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy, are employed for this purpose.

Transient Absorption Spectroscopy: This technique allows for the observation of short-lived species generated during a chemical reaction. In the context of iridium chemistry, femtosecond X-ray absorption spectroscopy at the iridium O₃- and N₆,₇-edges has been used to study the photocatalyst iridium(III) tris(2-phenylpyridine), Ir(III)(ppy)₃. Upon excitation, a shift in the spectra due to the formation of an Ir(IV) center is observed, along with the appearance of new spectral features corresponding to transitions into the newly created hole in the t₂g orbitals. acs.org While this study is on a different iridium complex, it demonstrates the power of transient absorption techniques to directly observe changes in the oxidation state of iridium. Transient absorption spectra of other iridium complexes have also been used to identify and study the decay kinetics of excited states and intermediate species. researchgate.netprinceton.eduresearchgate.netacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying species with unpaired electrons, such as the iridium(IV) ion (a d⁵ ion). researchgate.net The EPR spectra of paramagnetic iridium complexes provide valuable information about their electronic structure, which is fundamental to understanding their reactivity. researchgate.net Studies on iridium(III) and iridium(IV) hydroxo complexes in alkaline media have successfully used EPR to characterize the resulting paramagnetic Ir(IV) species. The EPR spectra of these violet and blue iridium solutions exhibit signals with g-tensor components that are characteristic of the iridium(IV) center. For instance, a rhombic anisotropy with g-values of approximately 2.71, 2.45, and 1.94 has been observed for some Ir(IV) species in these solutions. researchgate.net The high-field component of these spectra is often broadened due to unresolved hyperfine splitting from the iridium nucleus (I = 3/2). researchgate.net

Table 2: Spectroscopic Data for Iridium Species

| Species | Technique | Key Spectroscopic Features | Reference |

| Ir(IV) center in photoexcited Ir(III)(ppy)₃ | Femtosecond X-ray Absorption Spectroscopy | Shift in O₃- and N₆,₇-edge spectra | acs.org |

| Ir(IV) hydroxo complexes | EPR Spectroscopy | g-values: ~2.71, ~2.45, ~1.94 | researchgate.net |

This interactive table summarizes key spectroscopic data used to identify and characterize iridium species in different oxidation states.

The formation of binuclear or bridged intermediates has also been proposed in the redox reactions of hexachloroiridate. For example, in the oxidation of tellurium(IV) by hexachloroiridate(IV), kinetic evidence points to the formation of a 1:1 intermediate binuclear complex between the two reactants. rsc.org

Catalytic Applications of Potassium Hexachloroiridate Iii and Derived Systems

Precursor Role in Iridium-Based Homogeneous and Heterogeneous Catalysis

A primary application of potassium hexachloroiridate(III) is its role as a precursor for the generation of both homogeneous and heterogeneous iridium catalysts. chemimpex.com Its well-defined structure and reactivity allow for its conversion into various catalytically active species, including metallic nanoparticles and supported catalytic systems. chemimpex.com This adaptability makes it a cornerstone material for developing catalysts tailored for specific applications, from organic synthesis to energy conversion technologies. chemimpex.comchemimpex.com

The synthesis of iridium nanoparticles is a critical area where potassium hexachloroiridate(III) serves as a key starting material. chemimpex.comchemimpex.com These nanoparticles are prized for their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. Various methods have been developed to produce iridium nanoparticles with controlled size and morphology.

One common approach involves the chemical reduction of the iridium salt in a solution. For instance, the reduction of potassium hexachloroiridate(IV) with sodium borohydride (B1222165) in an alkaline medium under hydrothermal conditions yields iridium nanoparticles. researchgate.net A similar reduction pathway is applicable starting from the iridium(III) complex. Another method is the radiation-assisted synthesis, where gamma irradiation of aqueous solutions containing the iridium precursor salt and a stabilizer like polyvinylpyrrolidone (B124986) (PVP) produces nanoparticles with average sizes around 2.4 nm. mst.edu Water-soluble iridium(III)-containing nanoparticles have also been synthesized via self-assembly for biological applications, demonstrating the versatility of the precursor. researchgate.net

Table 1: Selected Methods for Iridium Nanoparticle Synthesis

| Precursor | Synthesis Method | Stabilizer/Support | Resulting Nanoparticle | Source(s) |

| Potassium Hexachloroiridate(IV) | Hydrothermal Reduction | Carbon Nanotubes (CNTs) | Ir/CNT composite | researchgate.net |

| Iridium precursor salt | Gamma Irradiation | Polyvinylpyrrolidone (PVP) | PVP-supported Ir nanoparticles (~2.4 nm) | mst.edu |

| Iridium(III) complexes | Self-Assembly | Glycopolymers, Polysaccharides | Water-soluble phosphorescent Ir(III) nanoparticles (~50 nm) | researchgate.net |

| Iridium(III) chloride | Hydrolysis | Polyvinylpyrrolidone (PVP) | IrO₂-PVP nanoparticles (~10 nm) | nih.gov |

To enhance stability, recyclability, and handling, iridium catalysts derived from potassium hexachloroiridate(III) are often immobilized on solid supports. These supported systems are crucial for industrial-scale heterogeneous catalysis.

A notable example is the synthesis of iridium nanoparticles directly onto carbon nanotubes (CNTs). researchgate.net This process, conducted under hydrothermal conditions, results in a composite material (Ir/CNT) where the iridium nanoparticles are dispersed on the high-surface-area support. researchgate.net Such materials are explored for various catalytic applications. Furthermore, the development of dual-catalyst systems, where an iridium-based hydrogen transfer catalyst is immobilized on a solid support alongside another catalyst, showcases the integration of iridium into complex catalytic processes for reactions like alkane metathesis. google.com These hybrid systems can be designed with catalysts in a single reactor or physically separated, depending on the process requirements. google.com

Catalysis in Organic Synthesis

Potassium hexachloroiridate(III) and the catalysts derived from it are instrumental in a variety of organic transformations. chemimpex.comchemimpex.com They are known to improve reaction rates and selectivity, making them valuable tools for the synthesis of complex organic molecules. chemimpex.com

Iridium-based catalysts, often prepared from precursors like potassium hexachloroiridate(III), are highly effective for hydrogenation reactions. chemimpex.comchemimpex.com These reactions are fundamental in organic chemistry for the reduction of various functional groups. Beyond traditional organic synthesis, iridium-based electrocatalysts have emerged as a promising alternative to platinum for the hydrogen oxidation reaction (HOR) in alkaline exchange membrane fuel cells (AEMFCs). rsc.org The favorable adsorption energies for hydrogen and hydroxyl species on iridium, coupled with superior CO tolerance, make it a compelling candidate for next-generation fuel cell technology. rsc.org

Potassium hexachloroiridate(III) demonstrates significant catalytic activity in various oxidation processes. In the oxidation of alcohols, it has been shown to significantly increase the yield of the desired aldehyde or ketone products while minimizing the formation of by-products. This efficiency is attributed to its ability to stabilize reactive intermediates during the reaction.

The compound has also been utilized as an effective catalyst in the electrochemical oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass. This process is important for the production of value-added chemicals from renewable resources. The performance of potassium hexachloroiridate(III) in a flow-through electrochemical reactor highlights its potential in complex electrosynthesis applications.

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a major goal in modern synthetic chemistry, and iridium catalysis plays a pivotal role in this field. Iridium(III) catalysts are particularly effective in promoting the selective activation of C(sp³)–H bonds, such as those in allylic positions. uni-muenster.de These methodologies, often employing CpIr(III) complexes (where Cp is pentamethylcyclopentadienyl), have revolutionized the synthesis of complex organic molecules by enabling more efficient and atom-economical reaction pathways. uni-muenster.de While many early methods relied on directing groups to achieve selectivity, ongoing research focuses on developing new strategies that can operate without such auxiliaries, further broadening the applicability of iridium-catalyzed C-H activation. uni-muenster.de

Mechanistic Understanding of Enhanced Reaction Rates and Selectivity

Potassium hexachloroiridate(III) and the broader class of iridium(III) complexes are notable for their catalytic activity, which stems from the electronic configuration and coordination chemistry of the iridium center. The Ir(III) ion in a low-spin octahedral complex possesses a d⁶ electron configuration. This configuration allows the complex to participate in a variety of catalytic cycles by acting as an efficient electron transfer agent, facilitating redox reactions that are central to many organic transformations. nih.gov

A key area where the mechanistic aspects of Ir(III) catalysis have been explored is in the oxidation of alcohols. While historically dominated by reagents like chromium(VI), modern catalysis seeks milder, more selective, and efficient pathways. researchgate.netrsc.org Iridium(III) catalysts have emerged as promising candidates for these transformations.

One proposed mechanism for the aerobic oxidation of alcohols catalyzed by an iridium(III) complex suggests that the metal center maintains its +3 oxidation state throughout the entire catalytic cycle. acs.org In another detailed study on the acceptorless dehydrogenation of primary alcohols to form potassium carboxylates, a mechanism is proposed that begins with the nucleophilic attack of an alkoxide (formed from the alcohol and a base like potassium hydroxide) on the iridium(I) pre-catalyst. nih.gov This initial step forms an iridium(I) alkoxide intermediate. The subsequent steps involve the transfer of a hydride from the alcohol's α-carbon to the iridium center, followed by the release of the aldehyde. The aldehyde can then undergo further oxidation to the carboxylic acid. In some systems, a Cannizzaro-type reaction, where one molecule of aldehyde is oxidized to a carboxylic acid while another is reduced to an alcohol, has been observed to play a role, especially when benzaldehyde (B42025) is an intermediate. nih.gov

The selectivity of these catalysts is often attributed to the nature of the ligands surrounding the iridium center. These ligands can be tailored to influence the steric and electronic environment of the metal, thereby directing the reaction towards a specific product and minimizing side reactions. For instance, in the oxidation of primary alcohols, a well-designed iridium catalyst can favor the formation of aldehydes over the further oxidized carboxylic acids, or vice-versa, depending on the reaction conditions and ligand system employed. researchgate.net

Electrocatalysis and Energy Conversion Applications

Potassium hexachloroiridate(III) serves as a vital precursor for the synthesis of highly active and durable electrocatalysts essential for renewable energy technologies. nih.govresearchgate.net Its utility spans across critical reactions for water splitting and fuel cells, where catalysts derived from it play a pivotal role in enhancing efficiency and stability.

Hydrogen Evolution Reactions (HER)

The electrochemical splitting of water to produce hydrogen gas is a cornerstone of a future hydrogen economy. The hydrogen evolution reaction (HER) is one half of this process. While platinum is the benchmark catalyst for HER, its high cost and scarcity drive research into alternatives. Iridium-based materials, often synthesized from precursors like potassium hexachloroiridate(III), have shown significant promise. nih.gov

Although direct performance data for HER catalysts derived specifically from K₃IrCl₆ is not always detailed in broad literature, the general performance of iridium-based catalysts in hydrogen generation is well-documented. For instance, a highly efficient iridium catalyst has been developed for the evolution of hydrogen from formic acid, a potential hydrogen storage material. This system demonstrates the high intrinsic activity of iridium.

The following table presents performance data for an advanced iridium catalyst in the dehydrogenation of formic acid, illustrating the high turnover numbers and frequencies achievable with iridium systems.

| Catalyst System | Substrate | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

| Ir catalyst with 4,7-dihydroxy-1,10-phenanthroline ligand | Formic Acid (10 M) | 5,000,000 | 3,010 |

| Data sourced from a study on high-pressure hydrogen evolution from formic acid, demonstrating the potential of Iridium catalysts in H₂ generation systems. nih.gov |

These results underscore the potential of iridium, and by extension, catalysts derived from precursors like potassium hexachloroiridate(III), to function as highly active centers for reactions involving hydrogen production.

Oxygen Evolution Reaction (OER) via Derived Iridium Oxohydroxides

The other half of water splitting, the oxygen evolution reaction (OER), is often the kinetic bottleneck, requiring a significant overpotential to proceed at a practical rate, especially in the harsh acidic conditions of proton exchange membrane (PEM) electrolyzers. Iridium-based materials are the state-of-the-art catalysts for OER in acidic media due to their unique combination of activity and stability. researchgate.netrsc.orgrsc.org

Potassium hexachloroiridate(III) is a common starting material for the synthesis of highly active amorphous iridium oxohydroxide (IrOₓ(OH)y) catalysts. acs.org These amorphous structures are found to be more active than their crystalline rutile IrO₂ counterparts. researchgate.net

Mechanistic studies have revealed that the high activity of these iridium oxohydroxides is linked to their mixed iridium(III)/iridium(IV) oxidation state. rsc.org A key discovery is the presence of reactive electrophilic O(I⁻) species within the catalyst structure. These species, which are essentially holes in the oxygen 2p electronic states, are believed to be the precursors to the O-O bond formation, a critical step in the OER process. The flexible structure of the amorphous oxohydroxide is thought to facilitate the necessary changes in iridium's oxidation state during the reaction. rsc.org However, the instability of certain Ir(III) intermediates in the catalytic cycle is also linked to the dissolution of the catalyst, highlighting the trade-off between activity and stability that is a central challenge in the field. researchgate.net

Catalytic Role in Fuel Cells and Electrochemical Devices

In addition to water electrolysis, iridium-based materials derived from precursors such as potassium hexachloroiridate(III) are crucial for the performance of other electrochemical devices, particularly fuel cells. nih.govresearchgate.net While platinum is the most common catalyst for the oxygen reduction reaction (ORR) at the cathode of a PEM fuel cell, iridium has been shown to be a valuable component, especially in creating bifunctional catalysts for regenerative fuel cells, which can both split water and generate electricity. researchgate.netresearchgate.net

Research has focused on platinum-iridium (Pt-Ir) alloy catalysts. These materials can exhibit enhanced activity for the ORR compared to pure platinum. rsc.org Furthermore, iridium's high activity for the OER is indispensable for the electrolyzer function of a regenerative fuel cell. acs.org Potassium hexachloroiridate(III) can be used to synthesize iridium nanoparticles which are then used to create these advanced catalytic systems. nih.gov

The following tables summarize the performance of various iridium-containing catalysts in fuel cell-related reactions.

Table 1: OER Performance of Iridium-Decorated Platinum Nanoparticles

| Catalyst Composition | Mass Activity @ 1.525 V vs RHE (mA mgIr⁻¹) | Comparison to Commercial Ir Black |

|---|---|---|

| Ir₄₀/Pt₆₀ | 571.4 | ~1.5 times higher |

| Commercial Ir Black | 371.1 | - |

Data sourced from a study on bifunctional Pt-Ir nanoparticle catalysts. rsc.org

Table 2: Performance of a Pt@Ir Core-Shell Catalyst for OER

| Catalyst | OER Activity (A gIr⁻¹) |

|---|---|

| Pt@Ir Core-Shell | 155.6 |

| Ir Black Reference | 35.7 |

Data sourced from a study on H₂ gas-promoted Ir deposition on Pt nanoparticles. acs.org

Table 3: PEM Fuel Cell Performance with Platinum-Based Catalysts

| Catalyst (in MEA) | Peak Power Density (mW cm⁻²) |

|---|---|

| 30% Pt on Carbon | 185 |

| 10% Pt on Carbon | 113 |

Data sourced from a performance evaluation of Pt-based catalysts, providing a baseline for typical fuel cell performance. researchgate.net

These findings demonstrate that catalysts derived from potassium hexachloroiridate(III) are not only enabling for water electrolysis but also play a significant role in advancing fuel cell technology by improving the activity and efficiency of the core electrochemical reactions.

Advanced Materials Science and Engineering Applications

Fabrication of Iridium-Based Coatings and Thin Films

Iridium coatings are highly sought after for applications demanding extreme durability and resistance to harsh environments. acs.orgresearchgate.net Potassium hexachloroiridate(III) and related chloride precursors are frequently utilized in electrochemical methods to produce these high-performance films.

Electrodeposition Techniques for Iridium Oxide Films for pH Sensing and Electrodes

Potassium hexachloroiridate(III) is a key compound for creating iridium oxide (IrOx) films, which are widely used in electrochemical sensors, particularly for pH measurement. acs.org The process of electrodeposition allows for the controlled growth of a thin, active layer of iridium oxide on a conductive substrate.

The technique typically involves immersing a substrate, such as gold, titanium, or carbon, into an electrolyte solution containing the iridium precursor. scbt.com For instance, iridium oxide nanoparticles can be synthesized via the alkaline hydrolysis of an iridium salt and then electrodeposited using cyclic voltammetry to form the sensor's active film. predest-ec.com Studies have shown that iridium oxide films can be formed by applying controlled potentials to solutions containing 1–5 mM of potassium hexachloroiridate(III) in an acidic electrolyte like 0.1 M HCl. acs.org

The resulting iridium oxide films exhibit excellent properties for pH sensing, including chemical stability over a broad temperature range, rapid response times, and low sensitivity to interfering ions. The morphology of the deposited film is often porous and rough, which increases the effective surface area for sensing. predest-ec.com Research has demonstrated that electrodes prepared using these methods can exhibit a highly sensitive super-Nernstian response. researchgate.net

Below is a table summarizing research findings on electrodeposited iridium oxide pH sensors.

Interactive Data Table: Performance of Electrodeposited Iridium Oxide pH Sensors| Precursor/Method | Substrate | pH Sensitivity (mV/pH) | Response Time | Reference |

|---|---|---|---|---|

| Iridium oxide nanoparticles from K₂IrCl₆ precursor | Stainless Steel | -72.6 | Not specified | predest-ec.com |

| Iridium oxide nanoparticles from K₂IrCl₆ precursor | Gold (Au) wire | -73.7 | Not specified | |

| Anodically electrodeposited IrOx from IrCl₄ | Acid-etched Titanium | -73.7 ± 1.2 | Not specified | researchgate.net |

| Electrodeposited IrOx film | Carbon electrodes | -56.6 ± 5.3 | Not specified | researchgate.net |

Investigations into Enhanced Corrosion Resistance and Durability of Iridium Coatings

Iridium is one of the most corrosion-resistant metals known, capable of withstanding attack by most acids and molten salts. nih.govheletitanium.com This inherent property is imparted to coatings and films derived from precursors like potassium hexachloroiridate(III). These coatings act as a dense, continuous barrier that protects the underlying material from oxidation and corrosion, making them invaluable for aerospace, marine, and chemical processing applications. acs.orgresearchgate.net

The durability of these coatings is a direct result of the strong, stable iridium oxide or metallic iridium layer formed during the deposition process. researchgate.net Iridium dioxide (IrO₂) electrodes, for example, show exceptional corrosion resistance and high chemical stability, making them suitable for use in extreme pH conditions. The combination of iridium with other metals, such as in ruthenium-iridium oxide coatings, further enhances durability and resistance to wear and corrosion. researchgate.net

Investigations into the performance of these coatings often employ electrochemical impedance spectroscopy (EIS), a non-destructive technique that can quantify the protective properties of a coating. researchgate.net EIS data can provide parameters such as coating resistance and corrosion rate, allowing for the prediction of long-term performance. Studies on iridium coatings have demonstrated remarkably low corrosion rates. For instance, an iridium coating on a carbon-carbon composite substrate tested in a sodium chloride environment showed a corrosion rate of just 0.00307 mm per year. cxmetti.com However, research has also indicated that electrolytes derived from Ir(III) compounds can sometimes produce poor quality deposits compared to those from Ir(IV) compounds, highlighting the importance of precursor selection and process optimization for achieving maximum durability.

Role in Nanomaterial Synthesis and Integration

The unique electronic and catalytic properties of iridium are harnessed at the nanoscale through the synthesis of nanoparticles. Potassium hexachloroiridate(III) and its chemical relatives serve as essential starting materials in these bottom-up fabrication approaches.

Synthesis of Iridium Nanoparticles for Electronic Applications

Potassium hexachloroiridate(III) is a valuable precursor for the synthesis of iridium and iridium oxide nanoparticles, which have promising applications in electronics and catalysis. acs.orgresearchgate.net The synthesis is often achieved through the chemical reduction or hydrolysis of the iridium salt in a solution.

One common method involves the facile hydrolysis of an iridium precursor, such as iridium(III) chloride (IrCl₃), in an aqueous solution. To control the size and prevent agglomeration of the nanoparticles, a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP) is often added to the reaction mixture. For example, IrO₂-PVP nanoparticles with a diameter of approximately 10 nm have been synthesized by dissolving IrCl₃ and PVP in water, adjusting the pH to 12 with sodium hydroxide (B78521), and heating the mixture. The resulting nanoparticles can then be collected by centrifugation. These nanoparticles are being explored for their utility in electronic components and as catalysts in fuel cells, leveraging their ability to facilitate electron transfer reactions. researchgate.net

The table below outlines parameters from a representative synthesis protocol.

Interactive Data Table: Synthesis of Iridium Oxide Nanoparticles| Iridium Precursor | Stabilizing Agent | Solvent | Reaction Conditions | Resulting Nanoparticle Size | Reference |

|---|---|---|---|---|---|

| Iridium(III) chloride (IrCl₃) | Polyvinylpyrrolidone (PVP) | Distilled Water / Ethanol (B145695) | pH adjusted to 12 with NaOH, 80°C for 12h | ~10.12 ± 2.10 nm | |

| Iridium(III) chloride trihydrate (IrCl₃·3H₂O) | Polyvinylpyrrolidone (PVP) | Methanol / NaOH | Room temperature, overnight stirring | Not specified |

Integration into Nanostructured Materials and Devices

The integration of iridium nanoparticles into larger material systems is crucial for creating functional devices. Once synthesized, these nanoparticles can be incorporated into various matrices or deposited onto substrates to form nanostructured materials.

A primary application is in the fabrication of advanced electrodes. researchgate.net Iridium nanoparticles can be electrochemically deposited onto substrates to create electrodes with high surface area and enhanced catalytic activity. predest-ec.com For instance, iridium oxide nanoparticles have been successfully deposited on stainless steel and gold substrates to create highly sensitive pH sensors. predest-ec.com

Furthermore, iridium nanoparticles can be embedded within other materials to form nanocomposites. A notable example is the coating of iridium oxide nanoparticles with a layer of mesoporous silica (B1680970) (MSN). This creates a core-shell nanostructure (IrO₂@MSN) that can be further functionalized, demonstrating how these nanoparticles can be integrated into more complex, multifunctional material systems for applications potentially including drug delivery and advanced catalysis.

Iridium Recovery and Recycling Processes

Iridium is a rare and expensive precious metal, making its recovery from spent catalysts, industrial byproducts, and electronic waste both economically and environmentally critical. cxmetti.com Potassium hexachloroiridate(III) and other iridium chloride complexes are central to many hydrometallurgical recycling processes.

The behavior of iridium in chloride solutions is primarily governed by the stable hexachloroiridate(III) and hexachloroiridate(IV) complex ions. Recovery processes often involve the precipitation or extraction of iridium from these solutions. One method involves using a precipitating agent to selectively separate iridium from other metals like copper and nickel in a hydrochloric acid solution. This process can achieve a high recovery rate of 97-99%.

Electrochemical methods offer a promising, energy-efficient alternative to traditional pyrometallurgy for iridium recycling. cxmetti.com These hydrometallurgical processes involve the electrochemical dissolution of iridium-containing waste. The iridium can be transiently dissolved by cycling the potential to induce oxidation and subsequent reduction of the metal. cxmetti.com During these reactions, iridium(III) species are formed as intermediates. cxmetti.com The presence of chloride ions and organic molecules like ethanol has been shown to significantly enhance the rate of iridium dissolution, pointing toward milder and more efficient recycling pathways. cxmetti.com

Development of Novel Methodologies for Iridium Reclamation from Complexes

The escalating demand for iridium in advanced technologies, coupled with its scarcity, has propelled the development of innovative and efficient methods for its reclamation from spent materials and industrial wastes. Traditional iridium recovery has often relied on energy-intensive pyrometallurgical processes. However, recent research has focused on more sustainable and sophisticated hydrometallurgical and other novel techniques to recycle iridium from complex matrices, such as those containing hexachloroiridate species.

One promising approach involves the use of "dry aqua regia," a molten salt composed of iron(III) chloride and potassium chloride. ewasterefining.comjst.go.jp This method has been successfully applied to the recycling of platinum and palladium and is now being explored for iridium. jst.go.jp The process involves dissolving iridium from waste materials in the molten salt, followed by precipitation using ammonium (B1175870) chloride and an oxidant like nitric acid or hydrogen peroxide. jst.go.jp This technique simplifies the recycling process compared to conventional methods and is expected to have a lower environmental impact. jst.go.jp

Hydrometallurgical processes offer another avenue for efficient iridium reclamation. These methods involve leaching iridium from solid wastes into an aqueous solution, followed by separation and purification. Advanced techniques such as solvent extraction, ion exchange, and selective precipitation are employed to isolate iridium compounds from solutions containing a mix of platinum group metals. dfpmr.comaurisnoble.com For instance, specific ionic liquids, like quaternary ammonium or quaternary phosphorus compounds, have demonstrated success in extracting iridium from mixed PGM solutions. ewasterefining.com To address the high viscosity of these ionic liquids, researchers have proposed using hydrophilic/hydrophobic mixtures to improve extraction efficiency. ewasterefining.com

Furthermore, a novel, quantitative, and pyrolysis-free process for recovering iridium from organoiridium waste has been developed. nih.govrsc.org This method utilizes an oxidative degradation step with bleach to produce crude iridium(IV) hydroxide. This intermediate is then converted to the synthetically valuable hexachloroiridic acid, which can be used to synthesize other iridium compounds. nih.govrsc.org This approach is particularly suitable for laboratory-scale recycling and offers a sustainable way to manage iridium-containing waste. nih.gov

These innovative reclamation methodologies are critical for creating a closed-loop system for iridium, reducing reliance on primary mining, and ensuring a stable supply for critical applications. noble6.com

Interactive Data Table: Comparison of Iridium Reclamation Methodologies

| Methodology | Description | Key Advantages | Challenges |

| Pyrometallurgy | High-temperature processes to smelt and refine iridium-containing materials. | Effective for a wide range of materials. | Energy-intensive, potential for emissions. |

| Hydrometallurgy | Leaching of iridium into aqueous solutions followed by separation and purification. dfpmr.comaurisnoble.com | Lower energy consumption, higher selectivity. ewasterefining.com | Can involve complex chemical processes and generate liquid waste. |

| "Dry Aqua Regia" | Use of molten salt (FeCl₃/KCl) to dissolve and recover iridium. ewasterefining.comjst.go.jp | Simplified process, potentially lower environmental impact. jst.go.jp | Requires high temperatures, though lower than traditional pyrometallurgy. |

| Ionic Liquid Extraction | Use of ionic liquids for selective extraction of iridium from solutions. ewasterefining.com | High extraction efficiency. ewasterefining.com | High viscosity of some ionic liquids can be a hurdle. ewasterefining.com |

| Oxidative Degradation | Pyrolysis-free method for recovering iridium from organoiridium waste using an oxidant. nih.govrsc.org | Quantitative recovery, avoids formation of inert iridium metal. nih.gov | Primarily developed for laboratory-scale applications. nih.gov |

Assessment of Environmental Sustainability Implications in Iridium Utilization

The environmental sustainability of iridium utilization is intrinsically linked to the development of efficient recycling and reclamation technologies. As a rare and precious metal, the environmental impact of primary iridium mining is a significant concern. dfpmr.com Therefore, shifting towards a circular economy model for iridium is crucial for mitigating these environmental burdens and ensuring its long-term availability for critical technologies. dfpmr.com

Recycling iridium from end-of-life products, such as spent catalysts and electronic waste, offers substantial environmental benefits. dfpmr.comaurisnoble.com The process of recovering iridium from these sources is significantly less energy-intensive compared to mining and refining new iridium from its ore. dfpmr.com This reduction in energy consumption translates to a lower carbon footprint associated with iridium production.

The use of iridium in green technologies, such as in proton exchange membrane (PEM) electrolyzers for green hydrogen production, underscores the importance of a sustainable iridium supply chain. noble6.com The growing demand for these technologies necessitates a reliable and environmentally responsible source of iridium, which can be effectively met through robust recycling programs. noble6.com

Moreover, the development of novel reclamation methods, as discussed in the previous section, contributes directly to the environmental sustainability of iridium. By creating more efficient and less hazardous recycling processes, the environmental impact of handling iridium-containing waste is minimized. For example, moving away from traditional methods that may use volatile organic solvents towards greener alternatives like the "dry aqua regia" process or pyrolysis-free degradation helps in reducing pollution. ewasterefining.comnih.gov

The establishment of closed-loop recycling systems, where iridium from spent products is recovered and reused in the manufacturing of new products, is a key goal for enhancing the sustainability of iridium utilization. noble6.com Such systems not only conserve a valuable natural resource but also reduce the amount of waste destined for landfills. umicore.com

Interactive Data Table: Environmental Benefits of Iridium Recycling

| Aspect | Impact of Primary Mining | Benefits of Recycling |

| Energy Consumption | High energy requirements for extraction and refining from ore. dfpmr.com | Significantly lower energy consumption compared to primary production. dfpmr.com |

| Greenhouse Gas Emissions | Higher carbon footprint due to energy-intensive processes. | Reduced greenhouse gas emissions. |

| Resource Depletion | Contributes to the depletion of a rare and finite natural resource. | Conserves natural iridium reserves. aurisnoble.com |

| Waste Generation | Generates significant mining and processing waste. | Reduces the volume of industrial and electronic waste sent to landfills. umicore.com |

| Supply Chain Security | Reliance on geographically concentrated mining locations can lead to supply chain vulnerabilities. noble6.com | Creates a more resilient and secure supply chain by diversifying sources. noble6.com |

Advanced Spectroscopic and Structural Characterization

Electronic Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy is a fundamental tool for probing the electronic structure of transition metal complexes like potassium hexachloroiridate(III). The absorption of electromagnetic radiation in the ultraviolet and visible regions induces transitions between electronic energy levels, providing a wealth of information about the d-orbital splitting and the nature of the metal-ligand interactions.

UV-Visible spectroscopy is a cornerstone technique for the characterization of potassium hexachloroiridate(III). The absorption spectrum of the [IrCl₆]³⁻ anion is characterized by specific bands in the 300–600 nm range, which are indicative of its d-d electronic transitions. These transitions occur between the t₂g and eg orbitals that result from the splitting of the iridium d-orbitals in the octahedral crystal field created by the six chloride ligands.